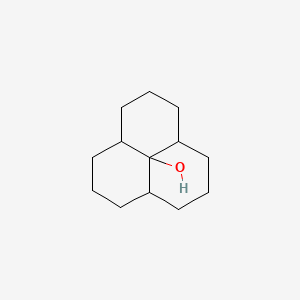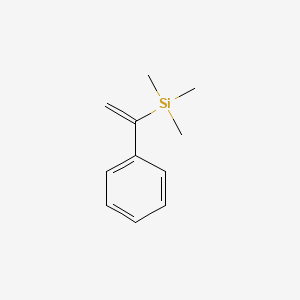
Silane, trimethyl(1-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(1-phenylethenyl)-, also known by its chemical formula C11H16Si , is an organosilicon compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and a 1-phenylethenyl group. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silane, trimethyl(1-phenylethenyl)- typically involves the reaction of trimethylsilyl chloride with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, trimethyl(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, trimethyl(1-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing into its use in developing new pharmaceuticals.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which silane, trimethyl(1-phenylethenyl)- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, facilitating the formation of stable compounds. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Silane, trimethyl(phenylethynyl)-: This compound has a similar structure but with an ethynyl group instead of an ethenyl group.
Trimethylsilylacetylene: Another similar compound with an acetylene group.
Uniqueness: Silane, trimethyl(1-phenylethenyl)- is unique due to its specific ethenyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in certain synthetic applications where other compounds may not perform as well .
Propriétés
Numéro CAS |
1923-01-9 |
|---|---|
Formule moléculaire |
C11H16Si |
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
trimethyl(1-phenylethenyl)silane |
InChI |
InChI=1S/C11H16Si/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
Clé InChI |
WNAGIMQWCVOKKX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


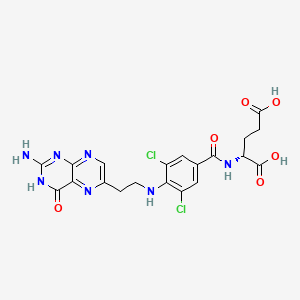
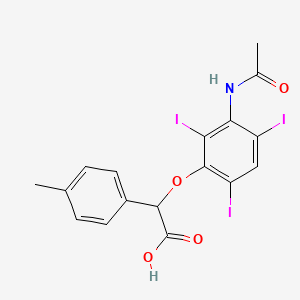
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
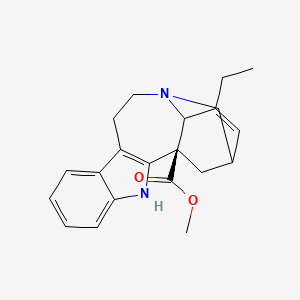
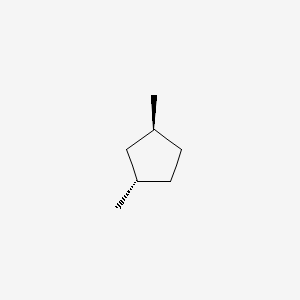

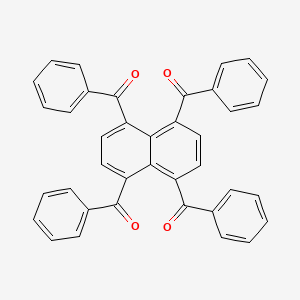

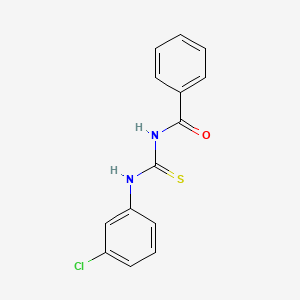
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
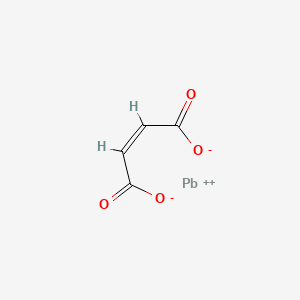
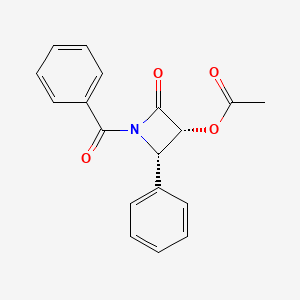
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
